Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy-
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Overview
Description
Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- is an organic compound that belongs to the class of thiocarbamates This compound is characterized by the presence of a benzenecarbothioamide group substituted with a 4-bromophenyl and a 4-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- typically involves the reaction of 4-bromoaniline with carbon disulfide and methanol under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with methanol to form the desired thiocarbamate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy-.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to thiols or amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.
Scientific Research Applications
Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are studied for their potential therapeutic effects against various diseases.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . Additionally, it can interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Exhibits similar antimicrobial and anticancer properties.
N-(4-bromophenyl)-2-fluoro-benzenecarbothioamide: Another thiocarbamate derivative with potential biological activities.
Uniqueness
Benzenecarbothioamide, N-(4-bromophenyl)-4-methoxy- is unique due to the presence of both bromine and methoxy substituents, which can enhance its biological activity and selectivity compared to other similar compounds .
Properties
CAS No. |
127351-04-6 |
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Molecular Formula |
C14H12BrNOS |
Molecular Weight |
322.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C14H12BrNOS/c1-17-13-8-2-10(3-9-13)14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,18) |
InChI Key |
YGEURFOKRYVSCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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